molecular formula C30H40N6O10S B12567343 L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine CAS No. 590368-21-1

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine

Cat. No.: B12567343
CAS No.: 590368-21-1
M. Wt: 676.7 g/mol
InChI Key: YNMRZGMRUKTMJZ-LSBAASHUSA-N
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Description

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is a peptide compound composed of five amino acids: serine, tyrosine, asparagine, methionine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for asparagine, methionine, and tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific applications.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can facilitate substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular pathways. For example, it could bind to a receptor, triggering a signaling cascade that alters cellular functions. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-asparaginyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-methionine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Seryl-L-α-aspartyl-L-lysyl-L-proline: A peptide with a different sequence and functional properties.

    Cyclo-(L-Phe-L-Pro): A cyclic peptide with distinct structural and functional characteristics.

Uniqueness

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties

Properties

CAS No.

590368-21-1

Molecular Formula

C30H40N6O10S

Molecular Weight

676.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C30H40N6O10S/c1-47-11-10-21(27(42)36-24(30(45)46)13-17-4-8-19(39)9-5-17)33-29(44)23(14-25(32)40)35-28(43)22(34-26(41)20(31)15-37)12-16-2-6-18(38)7-3-16/h2-9,20-24,37-39H,10-15,31H2,1H3,(H2,32,40)(H,33,44)(H,34,41)(H,35,43)(H,36,42)(H,45,46)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

YNMRZGMRUKTMJZ-LSBAASHUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N

Origin of Product

United States

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